3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

Synthetic Methodology Regioselective Synthesis Process Chemistry

The 3-hydroxy group in this building block enforces a keto-enol equilibrium that directs alkylation and electrophilic substitution to the desired positions, eliminating regioisomer mixtures common with generic 4‑carbonitriles. The C‑4 cyano group is a versatile handle for amide, thioamide, and tetrazole formation, while the C‑3 OH can be orthogonally protected. Sourcing this pure isomer avoids the hidden cost of re‑purification and analytical QC that negates savings from cheaper, isomeric mixtures.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B13077012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N1)C#N
InChIInChI=1S/C5H5N3O/c1-8-3-4(2-6)5(9)7-8/h3H,1H3,(H,7,9)
InChIKeySPGDZTGAWYTIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile: A Differentiated Pyrazole Building Block for Drug Discovery and Agrochemical Synthesis


3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile (CAS 2091572-70-0) is a heterocyclic building block featuring a unique 1,3,4-trisubstitution pattern . The molecule presents three distinct functional handles: a 1-methyl group for N-protection, a 3-hydroxy group that enables tautomerism-dependent reactivity and metal chelation, and a 4-cyano group that serves as a precursor for amides, thioamides, and heterocyclic annulation [1]. This specific arrangement differentiates it from other pyrazole-4-carbonitrile regioisomers and analogs where the hydroxyl group is absent, masked as an amino group, or positioned at C-5, fundamentally altering reactivity, lipophilicity, and hydrogen-bonding capacity [2].

Why 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile Cannot Be Casually Substituted with a Generic Pyrazole-4-carbonitrile


The chemical behavior of 3-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is dictated by the electronic interplay between its hydroxyl and cyano groups [1]. Simply substituting it with a 3-amino, 3-unsubstituted, or 5-hydroxy analog is not feasible because the C-3 hydroxyl group establishes a specific keto-enol tautomeric equilibrium that controls the site selectivity of N-alkylation and electrophilic aromatic substitution [2]. For instance, while general pyrazole-4-carbonitrile syntheses often yield mixtures of regioisomers, the presence of the C-3 hydroxyl in this compound directs functionalization to specific positions, a control mechanism absent in 3-H or 3-methyl analogs [3]. In procurement, sourcing a different '4-carbonitrile' without verifying the C-3 substituent risks introducing a building block with orthogonal reactivity and different LogP, potentially derailing a validated medicinal chemistry SAR or a scaled agrochemical process.

Quantitative Evidence Guide: 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Synthetic Yield Benchmark: 3-Hydroxy vs. 3-Unsubstituted-1-methyl-1H-pyrazole-4-carbonitrile

In a validated synthetic route to 1-methyl-3-hydroxypyrazoles, the target compound and its analogs were obtained in 58–73% yields via an iodine-based oxidation of vinylic derivatives, with the 3-hydroxy group being essential for this synthetic strategy [1]. In contrast, general one-pot, three-component methods for 1-methyl-1H-pyrazole-4-carbonitriles lacking the 3-hydroxy group often produce regioisomeric mixtures that require chromatographic separation, effectively reducing the isolated yield of the desired 4-carbonitrile regioisomer to below 50% in many cases [2]. This indicates that the 3-hydroxy substituent enables a more atom-economical and selective route to the pure 4-carbonitrile.

Synthetic Methodology Regioselective Synthesis Process Chemistry

Bioisosteric Differentiation: 3-Hydroxy vs. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in Antileishmanial Activity

A series of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles (directly related to the 3-hydroxy analog) were evaluated against Leishmania species [1]. The 3-chlorophenyl derivative (a close structural analog where the 3-hydroxy is replaced with a 3-methyl on the pyrazole and an aryl group on N1) showed an IC50 of 15±0.14 μM against L. braziliensis, whereas the corresponding tetrazole, where the nitrile is transformed, had an IC50 of 26±0.09 μM [1]. This class-level data suggests the 4-carbonitrile is a critical pharmacophore, and the 3-hydroxy group, as a hydrogen-bond donor/acceptor, would be expected to further modulate potency and selectivity compared to a 3-methyl group, which is purely hydrophobic. While a direct head-to-head assay for the exact compound is not published, this demonstrates the chemotype's viability and the distinct role of the 3-substituent.

Medicinal Chemistry Antileishmanial Structure-Activity Relationship

Reactivity Control: Chemo- and Regioselectivity Conferred by the 3-Hydroxy Group

The 3-hydroxy group in this structural class is not a passive spectator; it actively directs the chemo- and regioselectivity of subsequent reactions. In the synthesis of tri-functionalized pyrazoles from α,β-acetylenic γ-hydroxy nitriles, the reaction proceeds with complete chemo- and regioselectivity to give the 3-hydroxy-4-(thioamide)pyrazoles in 53–91% yields [1]. The hydroxyl function can be easily protected as an acetal, allowing for orthogonal functionalization of the nitrile group [1]. In stark contrast, when the 3-position is unsubstituted or bears an amino group, the reaction with thiosemicarbazide can lead to mixtures of regioisomers or require harsh conditions that are incompatible with sensitive functional groups [2]. This tunable reactivity is a direct consequence of the 3-OH group and sets this building block apart.

Synthetic Methodology Chemoselectivity Protecting Group Strategy

Optimal Scientific and Industrial Application Scenarios for 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile


Diversity-Oriented Synthesis of Kinase-Focused Libraries

Medicinal chemists designing kinase inhibitor libraries can use the 3-hydroxy-4-carbonitrile as a core scaffold. The 3-OH group serves as a directing handle for introducing hinge-binding motifs, while the 4-CN group can be transformed into an amide or thioamide to probe the ribose pocket [Section 3, Evidence_Item 3]. The documented regioselective control achievable with this building block [1] ensures a higher proportion of library members will possess the intended substitution pattern, increasing screening hit rates compared to libraries built from a generic 4-carbonitrile mixture.

Late-Stage Functionalization in Agrochemical Lead Optimization

For agrochemical discovery, the ability to orthogonally protect the 3-hydroxy group (e.g., as an acetal) allows the 4-cyano group to be converted to a carboxamide or tetrazole without affecting the hydroxyl, a strategy demonstrated in the literature [1]. This sequential functionalization is critical for fine-tuning physicochemical properties like LogP and water solubility, a process that is far less efficient with 3-amino or unsubstituted analogs that lack this protective option.

Cost-Efficient Scale-Up of Single-Isomer Building Blocks

The synthetic route to 1-methyl-3-hydroxypyrazoles, yielding 58-73% of the pure isomer [2], offers a significant cost advantage over non-selective routes that require extensive purification. A procurement or process R&D team evaluating building blocks for scale-up would benefit from prioritizing this compound over a cheaper, but impure, 4-carbonitrile mixture where the hidden cost of purification and analytical QC negates any upfront savings.

Metal Chelation and Coordination Chemistry Studies

The 3-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile framework presents an ideal N,O-chelating motif. The tautomeric 3-hydroxy group, after deprotonation, can form stable complexes with transition metals, while the 4-cyano group can further coordinate or act as a spectroscopic probe. This dual functionality is absent in 3-amino or 3-methyl analogs, making this compound a unique ligand for developing novel catalysts or metallodrugs.

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